molecular formula C7H9BO3 B1391339 (4-Hydroxy-3-methylphenyl)boronic acid CAS No. 762263-66-1

(4-Hydroxy-3-methylphenyl)boronic acid

Cat. No. B1391339
CAS RN: 762263-66-1
M. Wt: 151.96 g/mol
InChI Key: GZHWHLOMMPXHPW-UHFFFAOYSA-N
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Description

“(4-Hydroxy-3-methylphenyl)boronic acid” is a boronic acid compound with the molecular formula C8H11BO3 . It has an average mass of 165.982 Da and a monoisotopic mass of 166.080124 Da .


Synthesis Analysis

Boronic acids are often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The success of these reactions is due to the combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a boron atom bonded to three oxygen atoms and a carbon atom . The boron atom is also part of a six-membered ring, which includes the carbon atom and four other carbon atoms .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, are known to participate in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling reactions . They can also react with amines to form boroxine complexes .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm³ . Its boiling point is 380.9±52.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound has three hydrogen bond acceptors and three hydrogen bond donors .

Scientific Research Applications

Complexation with L-lactate

Boronic acids, including derivatives like (4-Hydroxy-3-methylphenyl)boronic acid, have been employed as receptors for detecting diols and alpha-hydroxy acids. A study by Sartain et al. (2008) explored the reaction between L-lactate and boronic acid-based receptors, revealing their utility in developing holographic sensors for L-lactate detection (Sartain, Yang, & Lowe, 2008).

Carbohydrate Binding

Boronic acids, including this compound, are significant in carbohydrate chemistry. Dowlut and Hall (2006) highlighted a new class of carbohydrate-binding boronic acids that complex glycosides in neutral water, indicating their potential in designing receptors and sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).

Macrocyclic Chemistry

Fárfan et al. (1999) discussed the use of various aryl boronic acids, including this compound, in macrocyclic chemistry. The study described new boronate structures and their potential applications in this field (Fárfan et al., 1999).

Catalysis

Boronic acids are known for their catalytic properties. A study by Hall (2019) elaborated on boronic acid catalysis, particularly highlighting its role in activating hydroxy functional groups for various organic reactions. This study demonstrates the versatility of boronic acids in synthetic chemistry (Hall, 2019).

Boron Complex Formation

Zhang et al. (2017) researched the formation of derivatives by integrating aminophosphonic acid group into boronic acids, indicating their potential for varied applications including sensing and protein manipulation (Zhang et al., 2017).

Fluorescent Chemosensors

Huang et al. (2012) discussed the use of boronic acids, including derivatives like this compound, in the development of selective fluorescent chemosensors. These are vital in detecting biological substances, contributing significantly to disease diagnosis and treatment (Huang et al., 2012).

Mechanism of Action

Target of Action

The primary target of (4-Hydroxy-3-methylphenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is part of a broader biochemical pathway that leads to the formation of carbon–carbon bonds . This reaction is particularly important because it operates under exceptionally mild and functional group tolerant conditions .

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity , which may influence their bioavailability.

Result of Action

The primary molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, certain boronic acids are known to decompose in air . This compound is generally stable and environmentally benign , suggesting that it may be less sensitive to environmental conditions.

Safety and Hazards

“(4-Hydroxy-3-methylphenyl)boronic acid” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Boronic acids, including “(4-Hydroxy-3-methylphenyl)boronic acid”, have been used in the synthesis of various compounds and have potential applications in different fields . For example, they have been used in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors, and in the synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling .

properties

IUPAC Name

(4-hydroxy-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHWHLOMMPXHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665370
Record name (4-Hydroxy-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

762263-66-1
Record name (4-Hydroxy-3-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium periodate (4.22 g, 19.74 mmol) was added to 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.54 g, 6.58 mmol) and ammonium acetate (1.52 g, 19.74 mmol) in acetone and water (2:1, 66 mL) at room temperature. The mixture was stirred for nineteen hours, then filtered, and concentrated. Sodium chloride was added to the filtrate, and it was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, then filtered and concentrated. The residue was purified by silica gel chromatography eluting with 1:1 ethyl acetate:hexanes to ethyl acetate to give 364.4 mg (36%) of (4-hydroxy-3-methylphenyl)boronic acid as a solid. 1H NMR (400 MHz, d6-DMSO): δ 9.31 (s, 1H), 7.55 (s, 1H), 7.52 (d, J=8 Hz, 1H), 6.76 (d, J=8 Hz, 1H), 2.14 (s, 3H). ESI-LCMS m/z 151 (M−H)−.
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
66 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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